molecular formula C20H22N2O8 B14562984 3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol CAS No. 62047-95-4

3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol

Cat. No.: B14562984
CAS No.: 62047-95-4
M. Wt: 418.4 g/mol
InChI Key: WQEAWHJVDZNKHT-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: is an organic compound that combines the properties of 3,5-dinitrobenzoic acid and a substituted pentenol

Preparation Methods

Synthetic Routes and Reaction Conditions:

    3,5-Dinitrobenzoic Acid: This compound is synthesized by nitration of benzoic acid. The process involves adding sulfuric acid to a reaction pot containing benzoic acid, followed by the dropwise addition of fuming nitric acid while maintaining the temperature below 85°C. .

    4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol: The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylphenyl derivatives with pentenol under specific conditions, although detailed synthetic routes are less documented.

Industrial Production Methods: Industrial production of these compounds generally follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dinitrobenzoic acid can undergo oxidation reactions, often using strong oxidizing agents.

    Reduction: This compound can be reduced to form various derivatives, typically using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Both 3,5-dinitrobenzoic acid and 4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives of the original compounds.

    Reduction: Reduced forms of the compounds, often with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

Biology

Medicine

  • Potential applications in the synthesis of pharmaceutical intermediates and active compounds.

Industry

Mechanism of Action

The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to donate protons due to its acidic nature, which can interact with various molecular targets. The nitro groups enhance its reactivity, making it a useful reagent in chemical reactions. The substituted pentenol component can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

62047-95-4

Molecular Formula

C20H22N2O8

Molecular Weight

418.4 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;4-(2-methoxy-4-methylphenyl)pent-3-en-1-ol

InChI

InChI=1S/C13H18O2.C7H4N2O6/c1-10-6-7-12(13(9-10)15-3)11(2)5-4-8-14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h5-7,9,14H,4,8H2,1-3H3;1-3H,(H,10,11)

InChI Key

WQEAWHJVDZNKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=CCCO)C)OC.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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